molecular formula C15H11NO2 B11873901 Methyl 2-cyano-3-(naphthalen-1-yl)acrylate

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate

Cat. No.: B11873901
M. Wt: 237.25 g/mol
InChI Key: SKXSARWCVFRQRV-UKTHLTGXSA-N
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Description

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates. This compound is characterized by the presence of a cyano group (-CN) and a naphthalene ring, which contribute to its unique chemical properties. Cyanoacrylates are known for their rapid polymerization and strong adhesive properties, making them valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-cyano-3-(naphthalen-1-yl)acrylate typically involves the reaction of naphthalene derivatives with cyanoacetic acid derivatives. One common method is the Knoevenagel condensation reaction, where naphthalene-1-carbaldehyde reacts with cyanoacetic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol, leading to the formation of the desired cyanoacrylate compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-(naphthalen-1-yl)acrylate involves its ability to undergo rapid polymerization in the presence of moisture. The cyano group acts as an electron-withdrawing group, stabilizing the negative charge on the carbon atom adjacent to it. This stabilization facilitates the nucleophilic attack by water molecules, leading to the formation of a polymer network. The naphthalene ring contributes to the compound’s stability and enhances its adhesive properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is unique due to the presence of both the cyano group and the naphthalene ring. This combination imparts distinctive chemical reactivity and adhesive properties, making it valuable in various applications .

Biological Activity

Methyl 2-cyano-3-(naphthalen-1-yl)acrylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its acrylate structure with a cyano group and a naphthalene moiety. This configuration contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the Knoevenagel condensation reaction, which has been shown to yield high purity and efficiency .

The biological activity of this compound primarily involves its interaction with metabolic pathways in cancer cells. Notably, it has been identified as an inhibitor of the monocarboxylate transporter 1 (MCT1), which plays a crucial role in lactate and pyruvate transport within cells. Inhibition of MCT1 leads to glucose deprivation in cancer cells, thereby inducing apoptosis and enhancing the efficacy of conventional chemotherapeutic agents .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. The compound was tested against A-549 (lung carcinoma) and MCF-7 (breast carcinoma) cell lines using the MTT assay, revealing a dose-dependent decrease in cell viability. The half-maximal growth inhibition (GI50) values were determined to be approximately 25 μM for A-549 cells, indicating potent activity .

Table 1: Antiproliferative Activity of this compound

Cell LineGI50 (μM)Mechanism of Action
A-54925MCT1 inhibition leading to apoptosis
MCF-730Glucose deprivation

Case Studies

Several case studies have highlighted the potential of this compound as a therapeutic agent:

  • In Vivo Studies : In animal models, administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its role as an effective anticancer agent.
  • Combination Therapy : When used in combination with traditional chemotherapeutics, this compound enhanced the overall effectiveness of treatment regimens by exploiting metabolic vulnerabilities in cancer cells.
  • Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to alterations in cell cycle progression, specifically inducing G2/M phase arrest followed by apoptosis in treated cells .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-naphthalen-1-ylprop-2-enoate

InChI

InChI=1S/C15H11NO2/c1-18-15(17)13(10-16)9-12-7-4-6-11-5-2-3-8-14(11)12/h2-9H,1H3/b13-9+

InChI Key

SKXSARWCVFRQRV-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=CC2=CC=CC=C21)/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=CC2=CC=CC=C21)C#N

Origin of Product

United States

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